N-trans-Feruloyl-3-methoxytyramine
Overview
Description
Mechanism of Action
Target of Action
N-trans-Feruloyl-3-methoxytyramine, also known as NSC723670, primarily targets amyloid-β plaques , monoamine oxidase B (MAO-B) , and phosphorylated tau protein in the central nervous system . These targets are key factors in the pathogenesis of Alzheimer’s disease (AD), resulting in neuroinflammation and cognitive impairments .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It shows potent inhibitory activity against BACE1 , MAO-B , and phosphorylated tau protein , as well as anti-aggregation activity against Aβ-peptides . This multi-targeting strategy has emerged as a promising approach for the development of AD treatments .
Biochemical Pathways
The compound affects the biochemical pathways related to the pathogenesis of AD. By inhibiting the activity of BACE1, MAO-B, and phosphorylated tau protein, and preventing the aggregation of Aβ-peptides, it can potentially modulate the pathways leading to the accumulation of amyloid-β plaques, overactivity of MAO-B, and presence of phosphorylated tau protein in the central nervous system .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol and dichloromethane, but is poorly soluble in water . This could potentially affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins involved in the pathogenesis of AD, and the prevention of Aβ-peptide aggregation . These effects could potentially lead to a reduction in neuroinflammation and cognitive impairments associated with AD .
Biochemical Analysis
Cellular Effects
N-trans-Feruloyl-3-methoxytyramine has been found to exert cytotoxic effects on HeLa cells It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-trans-feruloylmethoxytyramine can be synthesized through the reaction of ferulic acid with methoxytyramine under specific conditions. The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
The compound can be isolated from natural sources such as the plant Alternanthera philoxeroides .
Chemical Reactions Analysis
Types of Reactions
N-trans-feruloylmethoxytyramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-trans-feruloylmethoxytyramine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of N-trans-feruloylmethoxytyramine include various quinones, reduced forms of the compound, and substituted derivatives .
Scientific Research Applications
N-trans-feruloylmethoxytyramine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of phenolic compounds and their reactions.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.
Industry: The compound is used in the development of natural antioxidants for food and cosmetic products.
Comparison with Similar Compounds
Similar Compounds
N-trans-feruloyltyramine: Another phenolic compound with similar antioxidant properties.
N-trans-feruloyloctopamine: Known for its antioxidant and cytotoxic activities.
N-trans-coumaroyltyramine: Exhibits antioxidant properties and is structurally similar to N-trans-feruloylmethoxytyramine.
Uniqueness
N-trans-feruloylmethoxytyramine is unique due to its specific methoxy group, which enhances its antioxidant properties compared to other similar compounds. Its ability to induce apoptosis in cancer cells also sets it apart from other phenolic compounds .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBVKANHNUZNL-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304540 | |
Record name | N-trans-Feruloylmethoxytyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78510-19-7, 83608-86-0 | |
Record name | N-trans-Feruloylmethoxytyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78510-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Feruloyl-3-methoxytyramine, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-trans-Feruloylmethoxytyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FERULOYL-3-METHOXYTYRAMINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of N-trans-Feruloyl-3-methoxytyramine?
A1: this compound is a phenylpropanoid amide. Its structure consists of a ferulic acid moiety linked to a methoxytyramine unit via an amide bond.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C19H21NO5. It has a molecular weight of 343.38 g/mol.
Q3: From what natural sources has this compound been isolated?
A3: this compound has been isolated from various plant sources, including:
- Peperomia tetraphylla []
- Neolitsea parvigemma and Neolitsea konishii []
- Litsea cubeba []
- Kochia scoparia []
- Corydalis racemosa []
- Cinnamomum reticulatum [, ]
- Bassia indica []
- Myricaria bracteata []
- Corydalis impatiens []
- Solanum melongena L. []
- Litsea hypophaea []
- Corydalis edulis []
- Sinomenium acutum []
- Achyranthes bidentata []
- Portulaca oleracea []
- Allium sativum []
- Allium fistulosum []
Q4: What spectroscopic data is available for characterizing this compound?
A4: Researchers commonly use NMR (1D and 2D), HR-ESIMS, IR, and UV spectroscopy for structural elucidation of this compound [, , , , , , , ].
Q5: What is known about the potential biological activities of this compound?
A5: Studies have explored various potential biological activities of this compound, including:
- Antitubercular activity: Demonstrated activity against Mycobacterium tuberculosis strain H(37)Rv [].
- Antioxidant activity: Showed potential in DPPH and ATBS assays [].
- Cytotoxic activity: Evaluated against several cancer cell lines including human colorectal (HT-29), human estrogen-receptor positive breast cancer (MCF-7), human estrogen-receptor negative breast cancer (MDA-MB-231), and human hepatocellular carcinoma (HepG2) [].
- Cell-protective effects: Exhibited protective effects against hydrogen peroxide-induced cell injury in PC12 cells [].
Q6: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A6: While specific SAR studies focusing solely on this compound are limited, research on similar cinnamic acid amides suggests that modifications to the phenolic hydroxyl groups and the amine moiety can significantly influence biological activity [].
Q7: Has this compound been investigated for its potential to inhibit sodium-glucose co-transporter-2 (SGLT2)?
A7: In silico predictions using the SkelSpheres descriptor and a Support Vector Regression (SVR) model suggest that this compound and its isomer, N-cis-feruloyl-3'-methoxytyramine, exhibit excellent or potent SGLT2 inhibitory activity with IC50 values less than 1 µM [].
Q8: Are there any known analytical methods for the detection and quantification of this compound?
A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) for the separation and identification of this compound. These methods can be coupled with detectors like mass spectrometry (MS) for accurate quantification [, ].
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